(2S)-2-Amino(213C)pentanedioic acid
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Overview
Description
(2S)-2-Amino(213C)pentanedioic acid is a chiral amino acid derivative with a unique isotopic labeling at the carbon-13 position
Mechanism of Action
Target of Action
The primary target of (2S)-2-Amino(213C)pentanedioic acid, also known as Carglumic acid , is N-acetylglutamate synthase (NAGS) . NAGS is an essential enzyme in the urea cycle, a process that detoxifies ammonia in the body. Deficiency in NAGS can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood .
Mode of Action
Carglumic acid is an analog of N-acetylglutamate (NAG), and it works by activating the carbamoyl phosphate synthetase 1 (CPS1), the enzyme that kickstarts the urea cycle . By doing so, it compensates for the lack of NAG in patients with NAGS deficiency, thereby facilitating the detoxification of ammonia .
Biochemical Pathways
The action of Carglumic acid primarily affects the urea cycle . This cycle is responsible for converting toxic ammonia into urea, which is then excreted from the body through urine. By activating CPS1, Carglumic acid ensures the smooth operation of the urea cycle, preventing the accumulation of ammonia in the blood .
Pharmacokinetics
The pharmacokinetic properties of Carglumic acid are such that it is administered orally and absorbed in the gastrointestinal tract . The median time to reach peak plasma concentration (Tmax) is around 3 hours . The daily dose of Carglumic acid ranges from 100 to 250 mg/kg, and doses are normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The result of Carglumic acid’s action is a reduction in the levels of ammonia in the blood . This leads to an improvement in the symptoms of hyperammonemia, such as neurological problems and cerebral edema . In severe cases, effective treatment can prevent coma and death .
Biochemical Analysis
Biochemical Properties
(2S)-2-Amino(213C)pentanedioic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The interaction between this compound and farnesyltransferase can inhibit the enzyme’s activity, thereby affecting the farnesylation process of proteins. Additionally, this compound can bind to other biomolecules, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis . By interacting with specific receptors and signaling molecules, this compound can alter the expression of genes related to cell growth and survival. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of farnesyltransferase by binding to its active site . This inhibition prevents the farnesylation of target proteins, thereby affecting their localization and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can inhibit farnesyltransferase, affecting the farnesylation process and the downstream metabolic pathways. Additionally, this compound can interact with other metabolic enzymes, altering their activity and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with transporters on the cell membrane . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be directed to the mitochondria, where it influences mitochondrial function and metabolism. The localization of this compound within different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino(213C)pentanedioic acid typically involves the incorporation of carbon-13 into the pentanedioic acid backbone. One common method is the use of isotopically labeled precursors in a multi-step synthesis process. For example, starting with a carbon-13 labeled precursor, the compound can be synthesized through a series of reactions including amination, protection and deprotection steps, and final purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino(213C)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S)-2-Amino(213C)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminopentanedioic acid: The non-labeled version of the compound.
(2S)-2-Amino(213C)butanedioic acid: A similar compound with a different carbon chain length.
(2S)-2-Amino(213C)hexanedioic acid: Another similar compound with an extended carbon chain.
Uniqueness
The uniqueness of (2S)-2-Amino(213C)pentanedioic acid lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems.
Properties
IUPAC Name |
(2S)-2-amino(213C)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-CGEPYFIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[13C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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